N-ethyl-3-phenylpropan-1-amine
Overview
Description
N-ethyl-3-phenylpropan-1-amine is an organic compound belonging to the class of amines It consists of a phenyl group attached to a three-carbon chain, which is further bonded to an ethyl group and an amine group
Mechanism of Action
Target of Action
N-Ethyl-3-phenylpropan-1-amine primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease, an enzyme that cleaves peptide bonds in proteins. It plays a crucial role in many biological processes, including digestion and regulation of cellular functions .
Mode of Action
The specific nature of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
It is likely that the compound influences pathways related to protein digestion and cellular function regulation, given its interaction with trypsin enzymes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
Given its interaction with trypsin enzymes, it is likely that the compound influences processes related to protein digestion and cellular function regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target enzymes .
Biochemical Analysis
Biochemical Properties
N-ethyl-3-phenylpropan-1-amine has been found to play a role in biochemical reactions, particularly in the context of bacterial biofilm formation and virulence . It interacts with various biomolecules, potentially influencing their function and the overall biochemical environment .
Cellular Effects
In the case of the bacterium Serratia marcescens, this compound has been observed to inhibit biofilm formation and reduce the production of virulence factors . This suggests that the compound may have significant effects on cellular processes and functions .
Molecular Mechanism
The molecular mechanism of this compound involves occluding quorum sensing, a process that bacteria use to regulate virulence factors and biofilm formation . By inhibiting this process, this compound can reduce the pathogenicity of bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound on bacterial cells have been observed over time in laboratory settings
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-3-phenylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Another method involves the reductive amination of 3-phenylpropanal with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-ethyl-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylpropan-1-amine
- N-methyl-3-phenylpropan-1-amine
- N,N-dimethyl-3-phenylpropan-1-amine
Uniqueness
N-ethyl-3-phenylpropan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and interaction profiles, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-ethyl-3-phenylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGGWEZXOKZNML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528403 | |
Record name | N-Ethyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70528403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13125-62-7 | |
Record name | N-Ethyl-3-phenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70528403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYL-3-PHENYLPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZL7IUF5PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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